molecular formula C16H11ClN2O3 B3036629 4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone CAS No. 385387-83-7

4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone

Cat. No. B3036629
CAS RN: 385387-83-7
M. Wt: 314.72 g/mol
InChI Key: LPQZIJMSKXXKMU-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone is a chemical compound with the linear formula C15H9ClN2O3 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone consists of a quinolinone backbone with a phenylmethyl group at the 1-position, a nitro group at the 3-position, and a chlorine atom at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-nitro-1-(phenylmethyl)-2-quinolinone are not available, nitro compounds in general can undergo a variety of reactions. For instance, they can be reduced to amines, or participate in nucleophilic substitution reactions .

Scientific Research Applications

Fluorescent Properties and Cytotoxicity

  • Fluorescent Properties : A study by Trávníček et al. (2014) synthesized Schiff bases derived from quinolinone, demonstrating fluorescent properties. Compound 6 showed the strongest intensity in both solid phase and solution, with a quantum yield of 3.6%.
  • Cytotoxicity Testing : The same study evaluated in vitro cytotoxicity against human osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines, finding no activity up to 50 µM concentration.

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives, demonstrating the versatility of quinolinone in chemical synthesis Abass (2000).
  • Structural Characterization : Michelini et al. (2019) analyzed two novel quinolinone structures with bromine and nitrobenzyl ligands, emphasizing their usefulness as molecular building blocks in various fields like pharmacy and engineering Michelini et al. (2019).

Pharmaceutical and Medicinal Applications

  • Antibacterial Activity : Chabukswar et al. (2012) synthesized 4-chloro-2-phenyl quinoline derivatives and tested their antibacterial activity, finding significant inhibitory activity against various bacteria, including multidrug-resistant strains Chabukswar et al. (2012).
  • Cancer Research : Beker and Yıldırım (2021) provided an overview of quinolinone-based compounds, highlighting their potential in anticancer research. They emphasized the relationship between structure and anticancer activity Beker and Yıldırım (2021).

properties

IUPAC Name

1-benzyl-4-chloro-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-14-12-8-4-5-9-13(12)18(16(20)15(14)19(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZIJMSKXXKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-chloro-3-nitroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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